molecular formula C17H18N4O5S B2922299 methyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2034328-05-5

methyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2922299
CAS No.: 2034328-05-5
M. Wt: 390.41
InChI Key: FNWHDBAIOUULMA-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a heterocyclic sulfonamide-carbamate hybrid with a molecular formula of C₁₈H₁₉N₄O₅S (calculated molecular weight: ~403.4 g/mol). Its structure features:

  • A methyl carbamate group (–OC(=O)NHCH₃) attached to a phenyl ring.
  • A sulfamoyl bridge (–SO₂NH–) linking the phenyl ring to an ethyl chain.
  • An ethyl chain substituted with a 4-(furan-2-yl)-1H-pyrazole moiety, where the pyrazole ring is connected to a furan heterocycle.

This compound is structurally distinct due to its combination of carbamate, sulfonamide, and dual heterocyclic (pyrazole-furan) groups. While its exact biological activity remains unspecified in the provided evidence, structurally related compounds are associated with pesticidal or agrochemical applications .

Properties

IUPAC Name

methyl N-[4-[2-[4-(furan-2-yl)pyrazol-1-yl]ethylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-25-17(22)20-14-4-6-15(7-5-14)27(23,24)19-8-9-21-12-13(11-18-21)16-3-2-10-26-16/h2-7,10-12,19H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWHDBAIOUULMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate can be achieved through multi-step synthesis:

  • Formation of the Pyrazole Ring: : Starting from a furan derivative, a series of cyclization reactions with hydrazine hydrate in acidic conditions can yield the pyrazole ring.

  • Linking of Sulfamoyl and Phenyl Groups: : The sulfamoyl group is then attached to the phenyl ring via sulfonylation reactions, using reagents such as sulfonyl chlorides in the presence of a base.

  • Final Carbamate Esterification: : The final step involves the formation of the carbamate ester through reaction with methyl chloroformate under basic conditions.

Industrial Production Methods

On an industrial scale, the production of this compound could involve:

  • Optimization of Reaction Conditions: : Adjusting temperature, pressure, and solvent choice to maximize yield.

  • Continuous Flow Chemistry: : Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo several types of reactions:

  • Oxidation: : Utilizing oxidizing agents like potassium permanganate or hydrogen peroxide can alter the furan and pyrazole rings.

  • Reduction: : Reducing agents such as lithium aluminum hydride can modify the carbamate group.

  • Substitution: : Electrophilic substitution reactions can occur on the aromatic phenyl ring using reagents like halogens or nitrating agents.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Bromine in acetic acid for bromination reactions.

Major Products

  • Oxidation: : Formation of diketones or aldehydes.

  • Reduction: : Conversion to amine derivatives.

  • Substitution: : Halogenated or nitrated aromatic products.

Scientific Research Applications

Methyl (4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate finds applications in various fields:

  • Chemistry: : As a reagent in organic synthesis and a starting material for more complex molecules.

  • Biology: : Its structural motifs are investigated for potential bioactivity, including anti-inflammatory and antimicrobial properties.

  • Medicine: : Potential development of pharmaceutical agents targeting specific pathways and receptors.

  • Industry: : Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

Mechanism

The compound's mechanism of action involves interaction with molecular targets such as enzymes or receptors. The furan and pyrazole rings contribute to binding affinity and selectivity.

Molecular Targets and Pathways

  • Enzymatic Inhibition: : Inhibiting enzymes involved in inflammatory pathways.

  • Receptor Modulation: : Binding to specific receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations
Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference
Methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate - Thiophene replaces furan
- 3,5-Dimethylpyrazole
C₁₉H₂₂N₄O₄S₂ 434.5 Unspecified (structural analogue)
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (25) - Pyridine core
- Chlorophenyl urea group
- Trimethylpyrazole
C₁₈H₁₈ClN₅O₃S 421.9 Synthetic intermediate (IR/NMR data)
N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (15) - Pyridine core
- Phenylpiperazine group
- Phenyl urea
C₂₂H₂₃N₅O₃S 445.5 Synthetic intermediate (IR/NMR data)
Asulam (Methyl ((4-aminophenyl)sulfonyl)carbamate) - Simpler carbamate-sulfonamide
- No heterocycles
C₈H₁₀N₂O₄S 230.2 Herbicide

Key Observations :

Heterocyclic Substitutions : The target compound’s furan-pyrazole system distinguishes it from thiophene-containing analogues (e.g., ) and pyridine-based sulfonamides (e.g., ). Furan’s electron-rich nature may enhance binding to biological targets compared to thiophene or chlorinated aryl groups .

Agrochemical Relevance: Simplified carbamates like asulam lack the heterocyclic complexity of the target compound, suggesting that the latter may target more specialized pathways (e.g., insect ryanodine receptors, as seen in M.28 compounds ).

Physicochemical Properties

While spectral data (IR, NMR) for the target compound are unavailable, analogues in and exhibit:

  • IR Peaks : ~1727 cm⁻¹ (C=O stretch in carbamate/urea), ~1170 cm⁻¹ (SO₂ asymmetric stretch).
  • NMR Signals : Aromatic protons at δ 7.0–9.5 ppm, methyl groups at δ 1.9–2.2 ppm .

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